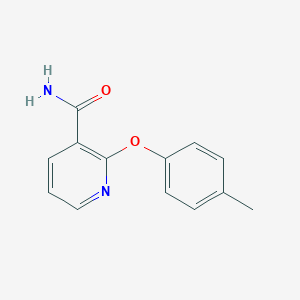
2-(4-Methylphenoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenoxy)nicotinamide is an organic compound with the molecular formula C13H12N2O2. It is a derivative of nicotinamide, where the nicotinamide moiety is substituted with a 4-methylphenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)nicotinamide typically involves the reaction of 4-methylphenol with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylphenol attacks the carbonyl carbon of nicotinoyl chloride, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylphenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the nicotinamide moiety can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Oxidation: 2-(4-Carboxyphenoxy)nicotinamide
Reduction: 2-(4-Methylphenoxy)nicotinamidine
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylphenoxy)nicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. As a nicotinamide derivative, it may influence cellular processes such as DNA repair, energy metabolism, and signal transduction. The phenoxy group could also contribute to its biological activity by interacting with specific enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenoxy)nicotinamide
- 2-(4-Chlorophenoxy)nicotinamide
- 2-(4-Bromophenoxy)nicotinamide
Uniqueness
2-(4-Methylphenoxy)nicotinamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical and biological properties. This substitution can affect its reactivity, solubility, and interaction with biological targets, making it distinct from other nicotinamide derivatives .
Propiedades
IUPAC Name |
2-(4-methylphenoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPIXPRXGOYJKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

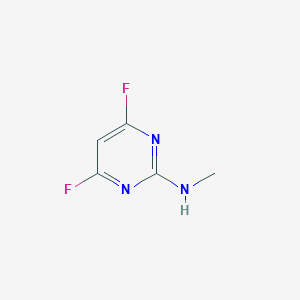
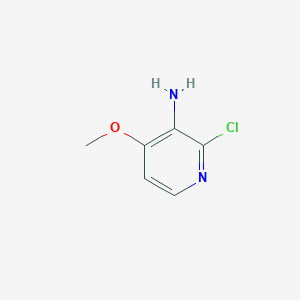
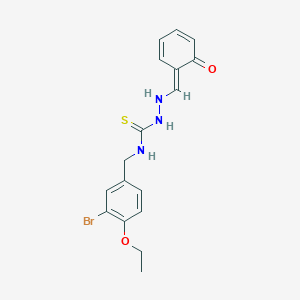
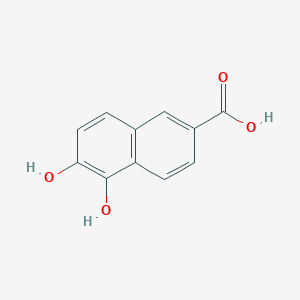
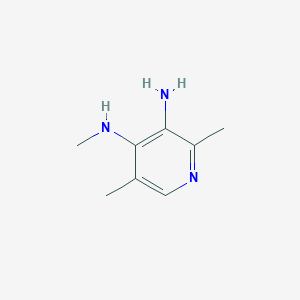
![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)
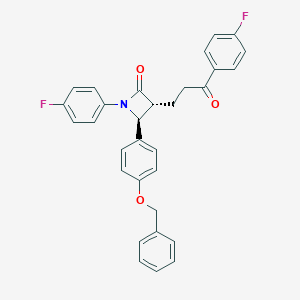
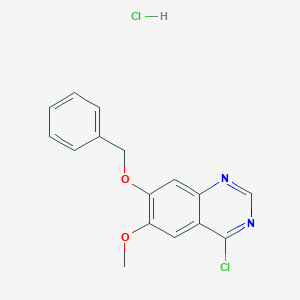
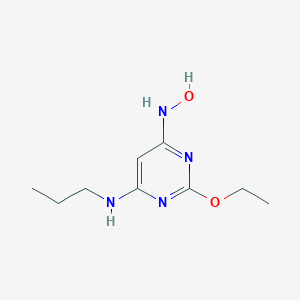
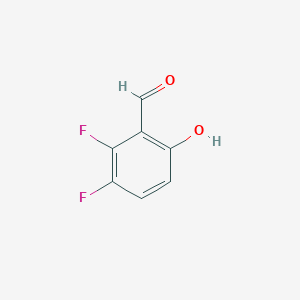
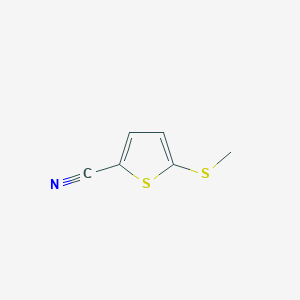

![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)
